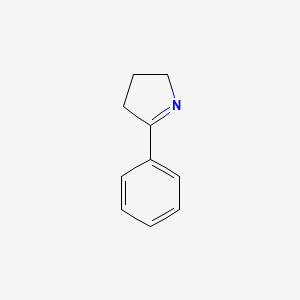

5-Phenyl-3,4-dihydro-2H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94962. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZAWZGYOZRUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294170 | |

| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-91-4 | |

| Record name | 700-91-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenyl-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-3,4-dihydro-2H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole from Bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-phenyl-3,4-dihydro-2H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, bromobenzene. The synthesis proceeds through a multi-step sequence involving the formation of a γ-nitroketone intermediate followed by a reductive cyclization. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflows.

Synthetic Strategy Overview

The most plausible and well-documented synthetic route from bromobenzene to this compound involves a four-step process. This pathway leverages classic organic transformations, including Grignard reagent formation, Claisen-Schmidt condensation, Michael addition, and a final reductive cyclization.

An In-depth Technical Guide to the Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details two primary synthetic strategies: a well-established procedure utilizing an acylation-cyclization sequence and a plausible alternative route employing a Grignard reaction. Detailed experimental protocols, quantitative data, and spectroscopic characterization are presented to facilitate the practical application of these methods in a laboratory setting.

Introduction

This compound, also known as 2-phenyl-1-pyrroline, is a five-membered nitrogen-containing heterocycle. The incorporation of a phenyl group at the 5-position makes it a crucial intermediate for the synthesis of a wide range of biologically active compounds. Its derivatives are key components in the development of novel therapeutics and are found in the core structures of various natural products and pharmaceuticals. This guide offers a detailed exploration of its synthesis for researchers engaged in organic synthesis and drug discovery.

Synthetic Strategies

Two main synthetic routes are discussed herein. The first is a robust and well-documented procedure from Organic Syntheses that involves the acylation of N-vinylpyrrolidin-2-one followed by an acid-catalyzed cyclization. The second is a proposed route based on the well-established Grignard reaction with a nitrile precursor, offering an alternative approach to this valuable molecule.

Method 1: Acylation of N-Vinylpyrrolidin-2-one and Subsequent Cyclization

This reliable two-step method provides good overall yields of the target compound.[1] The first step involves the acylation of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of a strong base to form an intermediate keto lactam. The subsequent acid-catalyzed hydrolysis and intramolecular cyclization of this intermediate furnishes this compound.

Reaction Pathway

Figure 1: Acylation-cyclization pathway for the synthesis of this compound.

Experimental Protocol [1]

Part A: 3-Benzoyl-N-vinylpyrrolidin-2-one

-

A dry 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, a heating mantle, and a reflux condenser.

-

The flask is charged with 26.7 g (0.665 mol) of 60% sodium hydride and 250 mL of dry toluene.

-

The stirred suspension is heated to reflux.

-

A mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate is added slowly.

-

Heating is continued for 10 hours.

-

The reaction mixture is cooled to room temperature, and the thick slurry is carefully quenched with a saturated aqueous ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude keto lactam.

Part B: this compound

-

A 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, an addition funnel, a heating mantle, a reflux condenser, and a short-path distilling head.

-

The flask is charged with 0.5 L of 6 N hydrochloric acid and heated to reflux.

-

100 g (0.46 mol) of the crude keto lactam is dissolved in 62.5 mL of tetrahydrofuran (THF).

-

This solution is added slowly to the refluxing acid over 1.5-2 hours, with THF being collected through the distilling head.

-

After the addition is complete, the mixture is refluxed for an additional 4 hours.

-

The solution is cooled to room temperature and made basic to pH 12 with a 50% aqueous sodium hydroxide solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by vacuum distillation.

Quantitative Data

| Parameter | Value | Reference |

| Overall Yield | 70-75% | [1] |

| Melting Point | 41.5-44.0°C | [1] |

Experimental Workflow

Figure 2: Experimental workflow for the synthesis of this compound via the acylation-cyclization method.

Method 2: Grignard Reaction with a Nitrile Precursor (Proposed)

A plausible alternative synthesis involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a suitable nitrile precursor like 4-chlorobutyronitrile. The initial nucleophilic addition of the Grignard reagent to the nitrile would form an intermediate imine, which upon intramolecular cyclization would yield the desired this compound.

Reaction Pathway

Figure 3: Proposed Grignard reaction pathway for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is based on general procedures for Grignard reactions and has not been specifically reported for this synthesis.

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with 4-Chlorobutyronitrile: Cool the Grignard reagent to 0°C. Slowly add a solution of 4-chlorobutyronitrile in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

Cyclization and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight to facilitate intramolecular cyclization. Carefully quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may be purified by vacuum distillation or column chromatography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.[1]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.70-2.10 | m | 2H | -CH₂-CH₂-C=N- |

| 2.60-2.97 | m | 2H | -CH₂-CH₂-C=N- |

| 3.80-4.13 | m | 2H | N-CH₂- |

| 7.13-7.47 | m | 3H | Aromatic H |

| 7.56-7.93 | m | 2H | Aromatic H |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| 22.41 | -CH₂-CH₂-C=N- |

| 34.56 | -CH₂-CH₂-C=N- |

| 61.34 | N-CH₂- |

| 127.36 | Aromatic CH |

| 128.12 | Aromatic CH |

| 129.96 | Aromatic CH |

| 134.40 | Aromatic C (ipso) |

| 172.69 | C=N |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3061, 2948, 2864 | C-H stretch |

| 1616 | C=N stretch |

| 1575, 1496, 1447 | Aromatic C=C stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 145 | M⁺ |

| 117 | [M - C₂H₄]⁺ |

| 104 | [M - C₃H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

This technical guide has detailed two synthetic approaches for the preparation of this compound. The acylation-cyclization method stands as a well-validated and high-yielding protocol. The proposed Grignard reaction pathway offers a conceptually straightforward alternative that warrants further investigation and optimization. The provided experimental procedures and comprehensive spectroscopic data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis and characterization of this important heterocyclic building block.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 5-Phenyl-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a heterocyclic compound belonging to the pyrroline class. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. Pyrrolines and their analogs have been investigated for their potential as antiproliferative, neuroprotective, and anti-inflammatory agents.[1][2][3] The phenyl substitution on the pyrroline ring provides a key structural motif for interaction with various biological targets. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the spectroscopic data, experimental protocols for its synthesis and characterization, and insights into its potential biological relevance.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered dihydropyrrole ring with a phenyl group attached at the 5-position. Its molecular formula is C₁₀H₁₁N, and it has a molecular weight of approximately 145.20 g/mol .[4] The planar conformation of the monosubstituted 1-pyrroline ring in this compound has been confirmed by X-ray diffraction studies.[5]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [4] |

| Molecular Weight | 145.204 g/mol | [4] |

| CAS Number | 98421-50-2 | [4] |

| SMILES | C1CN=C(C1)C2=CC=CC=C2 | [4] |

| Melting Point | 41.5-44.0°C | [6] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.70-2.10 | m | 2H | -CH₂- (C4) |

| 2.60-2.97 | m | 2H | -CH₂- (C3) |

| 3.80-4.13 | m | 2H | -CH₂- (C2) |

| 7.13-7.47 | m | 3H | Aromatic-H |

| 7.56-7.93 | m | 2H | Aromatic-H |

| Solvent: CDCl₃, Frequency: 90 MHz[6] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| 22.41 | -CH₂- (C4) |

| 34.56 | -CH₂- (C3) |

| 61.34 | -CH₂- (C2) |

| 127.36 | Aromatic-CH |

| 128.12 | Aromatic-CH |

| 129.96 | Aromatic-CH |

| 134.40 | Aromatic-C (quaternary) |

| 172.69 | C=N (C5) |

| Solvent: CDCl₃, Frequency: 100 MHz[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Interpretation |

| 3061 | Aromatic C-H stretch |

| 2948 | Aliphatic C-H stretch |

| 2864 | Aliphatic C-H stretch |

| 1616 | C=N stretch |

| 1575 | C=C stretch (aromatic) |

| 1496 | C=C stretch (aromatic) |

| 1447 | C=C stretch (aromatic) |

| 1340 | CH₂ bend |

| 1310 | CH₂ bend |

| 1049 | C-N stretch |

| 991, 961 | Out-of-plane C-H bend |

| Sample Phase: CHCl₃[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 145 | Molecular ion (M⁺) |

| 117 | [M - C₂H₄]⁺ |

| 104 | [M - C₃H₅]⁺ or [C₇H₆N]⁺ |

| 89 | [C₇H₅]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 63 | [C₅H₃]⁺ |

| 51 | [C₄H₃]⁺ |

| Ionization Method: Electron Ionization (EI), 70 eV[6] |

Detailed Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of 2-phenyl-1-pyrroline involves the acylation of N-vinylpyrrolidin-2-one followed by acid-catalyzed hydrolysis and cyclization.[6]

Step 1: Synthesis of 3-Benzoyl-N-vinylpyrrolidin-2-one

-

In a dry, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, heating mantle, and reflux condenser, a suspension of 26.7 g (0.665 mol) of 60% sodium hydride in 250 mL of dry toluene is prepared.

-

The suspension is heated to reflux, and a mixture of 55.0 g (0.50 mol) of freshly distilled N-vinylpyrrolidin-2-one and 75.0 g (0.50 mol) of ethyl benzoate is added slowly.

-

The reaction mixture is heated at reflux for 10 hours.

-

After cooling to room temperature, the resulting slurry is carefully diluted with 250 mL of saturated aqueous ammonium chloride.

-

The layers are separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield the crude keto lactam.

Step 2: Synthesis of 2-Phenyl-1-pyrroline

-

A 2-L, three-necked, round-bottomed flask is charged with 0.5 L of 6 N hydrochloric acid and heated to reflux.

-

The crude keto lactam (100 g, 0.46 mol) is dissolved in 62.5 mL of tetrahydrofuran (THF) and added slowly to the refluxing acid over 1.5-2 hours.

-

After the addition is complete, the solution is refluxed for an additional 4 hours.

-

The solution is cooled, made basic to pH 12 with 50% aqueous sodium hydroxide, and extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-phenyl-1-pyrroline.[6]

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of at least 90 MHz. Use standard acquisition parameters, including a 90° pulse, a spectral width of approximately 15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 22.5 MHz for a 90 MHz ¹H instrument). Employ proton decoupling to simplify the spectrum. A wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

FT-IR Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable IR-transparent solvent such as chloroform (CHCl₃). Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum to obtain the final spectrum of the compound.

Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and characteristic fragment ions.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the broader class of pyrroline and pyrrole derivatives has shown significant pharmacological potential. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

-

Antiproliferative Activity: Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated antiproliferative activity against various human cancer cell lines.[7] The metabolic pathway of L-proline, which involves a Δ¹-pyrroline-5-carboxylate intermediate, is crucial for cancer cell proliferation, making this pathway a potential target for pyrroline-based inhibitors.[7]

-

Neuroprotective Effects: Pyrrole and pyrrolidine derivatives have been investigated for their neuroprotective properties.[6][8][9] Some compounds have shown the ability to mitigate neurotoxicity induced by oxidative stress, suggesting potential applications in the treatment of neurodegenerative diseases.[8][9]

-

Receptor Binding Activity: The pyrrole and pyrrolidine cores are present in ligands for various receptors. For instance, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been developed as inverse agonists for the 5-HT₆ receptor, which is a target for cognitive enhancement in neurodegenerative disorders.[10][11] Additionally, related arylalkylamine structures show affinity for sigma receptors (S1R and S2R), which are implicated in various neurological conditions and cancers.[12]

Given the activity of related compounds, a hypothetical signaling pathway interaction for this compound could involve modulation of pathways related to cell proliferation or neuronal signaling. For example, as an analog of compounds targeting proline metabolism, it might interfere with the PYCR1 enzyme, impacting cancer cell survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Gaining in pan-affinity towards sigma 1 and sigma 2 receptors. SAR studies on arylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Phenyl-3,4-dihydro-2H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Phenyl-3,4-dihydro-2H-pyrrole, a key heterocyclic scaffold in medicinal chemistry. This document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines a robust experimental protocol for its synthesis, and presents a visual workflow for its preparation and analysis.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |

| 4.10 | t | 2H | C5-H₂ |

| 3.05 | t | 2H | C3-H₂ |

| 2.05 | p | 2H | C4-H₂ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz. m = multiplet, t = triplet, p = pentet.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C2 (C=N) |

| 135.5 | C-ipso (Aromatic) |

| 130.0 | C-para (Aromatic) |

| 128.5 | C-ortho/meta (Aromatic) |

| 62.0 | C5 |

| 36.5 | C3 |

| 22.5 | C4 |

Solvent: CDCl₃. Proton-decoupled.

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2950, 2870 | Medium | Aliphatic C-H Stretch |

| 1640 | Strong | C=N Stretch (Imine) |

| 1600, 1480, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 760, 690 | Strong | Monosubstituted Benzene C-H Bend |

Sample preparation: KBr pellet or thin film.

Experimental Protocols

Synthesis of this compound

A widely utilized and effective method for the synthesis of this compound involves the acid-catalyzed cyclization of a suitable precursor. A common starting material is 4-amino-1-phenylbutan-1-one.

Materials and Reagents:

-

4-amino-1-phenylbutan-1-one hydrochloride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Cyclization: To a solution of 4-amino-1-phenylbutan-1-one hydrochloride in water, slowly add concentrated sulfuric acid while cooling the mixture in an ice bath. The reaction mixture is then heated to reflux for a specified period (typically 2-4 hours) to facilitate the intramolecular cyclization and dehydration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully made alkaline by the dropwise addition of a concentrated sodium hydroxide solution until a pH of >10 is achieved. This step neutralizes the excess acid and liberates the free base of the product.

-

Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid product with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving a small amount of the product in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

The Formation of 2-Aryl-1-Pyrrolines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms involved in the formation of 2-aryl-1-pyrrolines, a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and natural product synthesis. This document details various synthetic methodologies, including mechanistic pathways, experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of these chemical transformations.

Introduction to 2-Aryl-1-Pyrrolines

2-Aryl-1-pyrrolines are five-membered nitrogen-containing heterocycles characterized by an endocyclic imine functional group and an aryl substituent at the 2-position. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile intermediate in organic synthesis. The development of efficient and selective methods for the construction of the 2-aryl-1-pyrroline scaffold is a topic of ongoing research. This guide will explore the primary synthetic strategies for their formation.

Key Synthetic Methodologies and Mechanisms

The synthesis of 2-aryl-1-pyrrolines can be broadly categorized into several key strategies, each with its own mechanistic nuances and practical advantages.

Synthesis from N-Vinylpyrrolidin-2-one: A 3-Aminopropyl Carbanion Equivalent

One of the most effective and widely used methods for preparing 2-aryl-1-pyrrolines utilizes N-vinylpyrrolidin-2-one as a synthetic equivalent of a 3-aminopropyl carbanion.[1] This approach is particularly valuable for its reliability and the accessibility of the starting materials.[1]

Mechanism:

The reaction proceeds through the initial formation of a keto lactam intermediate. The process begins with the deprotonation of N-vinylpyrrolidin-2-one, followed by its reaction with an aromatic ester. The resulting intermediate then undergoes hydrolysis and decarboxylation under acidic conditions to yield the final 2-aryl-1-pyrroline.

Caption: Mechanism of 2-aryl-1-pyrroline synthesis from N-vinylpyrrolidin-2-one.

One-Step Synthesis from Aromatic Nitriles

A direct and efficient one-step synthesis of 2-aryl-1-pyrrolines involves the reaction of aromatic nitriles with a protected γ-aminoalkylmagnesium bromide reagent.[2][3] This method offers a streamlined approach to the target compounds in moderate to good yields.[2]

Mechanism:

The reaction commences with the addition of the Grignard reagent to the aromatic nitrile, forming an intermediate adduct. Subsequent deprotection of the amine and instantaneous intramolecular cyclization through a transimination process affords the 2-aryl-1-pyrroline.[2]

Caption: One-step synthesis of 2-aryl-1-pyrrolines from aromatic nitriles.

Intramolecular Cyclization of γ-Amino Ketones

The acid-catalyzed intramolecular cyclization of γ-amino ketones is a classical and fundamental method for the synthesis of 1-pyrrolines. This approach involves the formation of an enamine intermediate, followed by cyclization and dehydration.

Mechanism:

The reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group for nucleophilic attack by the primary amine. The resulting hemiaminal then dehydrates to form an iminium ion, which tautomerizes to an enamine. Subsequent intramolecular cyclization and elimination of water lead to the formation of the 2-aryl-1-pyrroline.

Caption: Intramolecular cyclization of a γ-amino ketone to a 2-aryl-1-pyrroline.

Palladium-Catalyzed Intramolecular C-H Amination

Modern synthetic methods have introduced transition-metal-catalyzed reactions for the construction of the pyrroline ring. A notable example is the palladium-catalyzed intramolecular C-H amination of homoallylic primary amines, which produces 2-aryl-1-pyrrolines with high regioselectivity and in good yields.[3]

Mechanism:

This transformation is proposed to proceed through a cascade of palladium-catalyzed reactions, including a Heck coupling, C-H amination, and subsequent tautomerization to afford the thermodynamically stable 2-aryl-1-pyrroline.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various 2-aryl-1-pyrrolines, providing a comparative overview of different methodologies.

Table 1: Synthesis of 2-Aryl-1-Pyrrolines from Aromatic Nitriles [2]

| Aryl Group (Ar) | Yield (%) | Melting Point (°C) |

| Phenyl | 81 | 35-37 |

| 4-Methylphenyl | 36 | 59.6-60.2 |

| 4-Chlorophenyl | 43 | 51.4 |

| 3-Pyridyl (Myosmine) | 14 | - |

Table 2: Synthesis of 2-Substituted-1-Pyrrolines using N-Vinylpyrrolidin-2-one [1]

| R in R-COOEt | Product | Yield (%) |

| Phenyl | 2-Phenyl-1-pyrroline | 70-75 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-1-pyrroline | 78 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-1-pyrroline | 85 |

| 2-Thienyl | 2-(2-Thienyl)-1-pyrroline | 65 |

| Ethyl | 2-Ethyl-1-pyrroline | 60 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-aryl-1-pyrrolines based on established literature.

General Procedure for the Synthesis of 2-Phenyl-1-pyrroline from N-Vinylpyrrolidin-2-one[1]

A. 1-(1-Oxo-3-phenyl-3-oxopropyl)-2-pyrrolidinone (Keto Lactam Intermediate):

A solution of N-vinylpyrrolidin-2-one in anhydrous tetrahydrofuran (THF) is added to a stirred suspension of sodium hydride in THF at a controlled temperature. After the addition is complete, a solution of ethyl benzoate in THF is added dropwise. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to afford the crude keto lactam, which can be used in the next step without further purification.

B. 2-Phenyl-1-pyrroline:

The crude keto lactam is dissolved in THF and added slowly to a refluxing solution of 6 N hydrochloric acid. The mixture is heated at reflux for several hours. After cooling to room temperature, the solution is washed with diethyl ether. The aqueous layer is then made basic with a sodium hydroxide solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give crude 2-phenyl-1-pyrroline. The product can be further purified by distillation or crystallization.

General Procedure for the One-Step Synthesis of 2-Aryl-1-pyrrolines from Arylnitriles[2]

To a solution of the stabase-protected γ-aminopropylmagnesium bromide in an ethereal solvent, a solution of the aromatic nitrile in the same solvent is added. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated. The residue is then treated with potassium carbonate in methanol under reflux to effect N-deprotection and cyclization. After removal of the solvent, the crude product is purified by treatment with aqueous oxalic acid to remove the disilyl byproduct, followed by basification and extraction to yield the pure 2-aryl-1-pyrroline.

Caption: A general experimental workflow for the synthesis of 2-aryl-1-pyrrolines.

Conclusion

The formation of 2-aryl-1-pyrrolines can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity. The methods detailed in this guide, from the use of N-vinylpyrrolidin-2-one to the direct synthesis from aromatic nitriles and modern transition-metal-catalyzed reactions, provide a robust toolkit for researchers in organic synthesis and drug development. A thorough understanding of the underlying mechanisms is crucial for the rational design of synthetic routes to novel and complex molecules containing the 2-aryl-1-pyrroline scaffold. The provided experimental protocols and quantitative data serve as a practical resource for the implementation of these synthetic transformations in a laboratory setting.

References

Physical and chemical properties of 5-Phenyl-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a heterocyclic organic compound that has garnered interest in synthetic and medicinal chemistry. Its structure, featuring a dihydropyrrole ring fused to a phenyl group, provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.[1] The pyrrole nucleus and its derivatives are prominent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Core Physical and Chemical Properties

This compound typically appears as a pale yellow to light brown solid.[1] It possesses a planar molecular conformation, a structural feature that has been confirmed by X-ray diffraction studies.[5] The compound is generally soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N | [6][7] |

| Molecular Weight | 145.20 g/mol | [8] |

| Melting Point | 44-45 °C | [9][10] |

| Boiling Point | 244.7 °C at 760 mmHg | [9][10] |

| Density | 1.12 g/cm³ | [10] |

| Refractive Index | 1.611 | [9][10] |

| XLogP3 | 1.7 | [11] |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-aryl-1-pyrrolines involves the acid-catalyzed cyclization of N-substituted γ-ketoamides. The following protocol is adapted from the synthesis of the analogous 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole and can be applied with appropriate modifications for the synthesis of the title compound by using benzoyl-containing starting materials.[12]

Step 1: Acylation of N-vinylpyrrolidin-2-one

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-vinylpyrrolidin-2-one (1.0 equivalent) in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-benzoyl-N-vinylpyrrolidin-2-one.

Step 2: Acid-Catalyzed Hydrolysis and Cyclization

-

To a round-bottom flask containing the crude 3-benzoyl-N-vinylpyrrolidin-2-one, add a 6M aqueous solution of hydrochloric acid and ethanol.[13]

-

Heat the reaction mixture to reflux and maintain for 20 hours.[13]

-

Cool the solution to room temperature and filter through a plug of glass wool.

-

Neutralize the filtrate to a pH of approximately 12 by the addition of a 50% aqueous sodium hydroxide solution at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and dihydropyrrole protons. The aromatic protons will appear in the downfield region (typically δ 7.2-7.9 ppm). The aliphatic protons of the dihydropyrrole ring will appear as multiplets in the upfield region. For a similar compound, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the dihydropyrrole protons appear as multiplets between δ 1.94 and 3.15 ppm, and a triplet at δ 5.33 ppm for the C=N-CH proton.[13]

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the ipso-carbon of the phenyl ring appearing at a distinct chemical shift. The carbons of the dihydropyrrole ring will also have characteristic signals, including the C=N carbon in the downfield region.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

C-H stretching (aromatic): Around 3100-3000 cm⁻¹[14]

-

C-H stretching (aliphatic): Below 3000 cm⁻¹[14]

-

C=N stretching (imine): Around 1650-1550 cm⁻¹

-

C=C stretching (aromatic): In the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[14]

-

C-H bending (aromatic): Bands in the fingerprint region, which can provide information about the substitution pattern of the phenyl ring.

Mass Spectrometry (MS):

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 145.20). Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications

This compound, as a 2-aryl-1-pyrroline, is a valuable intermediate in organic synthesis. Its reactivity is characterized by the presence of the imine functional group and the dihydropyrrole ring.

Key Reactions:

-

Reduction: The imine bond can be readily reduced to form the corresponding 2-phenylpyrrolidine.

-

Aromatization: The dihydropyrrole ring can be oxidized to the corresponding aromatic pyrrole. For instance, 2-phenyl-1-pyrroline can be aromatized to 2-phenylpyrrole using activated carbon as a dehydrogenation agent under mild conditions.[5]

-

Cycloaddition Reactions: The imine can act as a dipolarophile in cycloaddition reactions.

-

Reactions with Nucleophiles: The electrophilic carbon of the imine group can react with various nucleophiles.

The structural motif of this compound is found in various bioactive molecules, including alkaloids and compounds with potential antiviral and antifungal activities.[5] Derivatives of 2-aryl-1-pyrrolines are important intermediates in the synthesis of pyrroloisoquinoline antidepressants.[12] The metabolic cycle of L-proline, which involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid, plays a crucial role in cancer cell survival and proliferation, suggesting that synthetic analogues could have antiproliferative activity.[15]

Caption: Reactivity and synthetic utility of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a variety of potentially bioactive molecules. The synthetic routes to this compound are well-established, and its physical and chemical properties provide a solid foundation for its application in research and development. For professionals in drug discovery and medicinal chemistry, the 2-aryl-1-pyrroline scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. CAS 700-91-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H11N | CID 261893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. 5-Methyl-2-phenyl-3,4-dihydro-2H-pyrrole | C11H13N | CID 15880181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Characterization of Novel 5-Phenyl-3,4-dihydro-2H-pyrrole Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-phenyl-3,4-dihydro-2H-pyrrole scaffold, a core structure in numerous bioactive molecules, has garnered significant attention in medicinal chemistry. Its derivatives, also known as 2-phenyl-1-pyrrolines, are integral to the synthesis of a variety of compounds with therapeutic potential, including antidepressants and alkaloids.[1] The inherent structural features of this heterocyclic system provide a versatile framework for the development of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of novel this compound analogues, with a focus on their potential as antiproliferative, anti-inflammatory, and neuroprotective agents.

Synthesis of this compound Analogues

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and reliable method involves a multi-step process utilizing readily available starting materials.[1] Modifications to this core synthesis allow for the introduction of diverse substituents on the phenyl ring and the pyrrole core, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.

A prevalent synthetic strategy is the iodide ion-induced ring expansion of N-vinylaziridines, which provides a versatile route to a variety of 5-substituted pyrroline derivatives in good to excellent yields under mild conditions. This methodology has been successfully applied to synthesize diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates.[2] Another approach involves the cyclization of 2-amino-5-oxonitriles, which is a direct route to synthesizing substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound analogues, adaptable for various substitution patterns.

Caption: A generalized workflow for the synthesis of this compound analogues.

Biological Activities and Therapeutic Potential

Analogues of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents for various diseases. The primary areas of investigation include their antiproliferative, anti-inflammatory, and neuroprotective effects.

Antiproliferative Activity

The antiproliferative potential of this class of compounds is particularly promising. The metabolic cycle of L-proline, which involves the intermediate 3,4-dihydro-2H-pyrrole-2-carboxylic acid, is crucial for the survival and proliferation of cancer cells.[3] This makes the enzymes in this pathway attractive targets for anticancer drug development. Several studies have reported the synthesis and evaluation of 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives, with some compounds exhibiting significant cytotoxic activity against various human cancer cell lines.[3]

Table 1: Antiproliferative Activity of Selected 3,5-Diaryl-3,4-dihydro-2H-pyrrole Derivatives

| Compound ID | Ar¹ Substituent | Ar² Substituent | Cell Line | IC₅₀ (µM) | Reference |

| trans-4a | Phenyl | Phenyl | A549 (Lung) | >100 | [3] |

| trans-4b | 4-Methoxyphenyl | Phenyl | A549 (Lung) | 85.3 | [3] |

| trans-4d | 4-Nitrophenyl | Phenyl | A549 (Lung) | 52.1 | [3] |

| trans-5a | Phenyl | Phenyl | A549 (Lung) | 75.2 | [3] |

| trans-5b | 4-Methoxyphenyl | Phenyl | A549 (Lung) | 63.8 | [3] |

Note: Lower IC₅₀ values indicate higher potency.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole-containing compounds have been investigated for their anti-inflammatory properties. For instance, certain pyrrole derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] The anti-inflammatory effects of this compound analogues are being actively explored, with preliminary data suggesting their potential to modulate inflammatory pathways.

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |

| Compound 3i | 50 | 45.2 | [4] |

| Compound 3l | 50 | 52.8 | [4] |

| Diclofenac | 10 | 60.5 | [4] |

Neuroprotective Effects

Neurodegenerative diseases represent a significant unmet medical need. Emerging evidence suggests that pyrrole-based compounds may offer neuroprotective benefits. Studies on related pyrrole derivatives have demonstrated their ability to protect neuronal cells from oxidative stress-induced cell death.[5] The antioxidant properties of these compounds are believed to contribute to their neuroprotective effects. Further investigation into the neuroprotective potential of this compound analogues is warranted.

Table 3: Neuroprotective Effects of Selected Pyrrole-Containing Azomethine Compounds against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

| Compound | Concentration (µM) | Cell Viability (%) | Reference |

| Control | - | 100 ± 5 | [5] |

| 6-OHDA (100 µM) | - | 48 ± 4 | [5] |

| Compound 7 + 6-OHDA | 1 | 65 ± 5 | [5] |

| Compound 9 + 6-OHDA | 1 | 72 ± 6 | [5] |

| Compound 12 + 6-OHDA | 1 | 78 ± 7 | [5] |

Signaling Pathways

The biological effects of this compound analogues are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

L-Proline Metabolism Pathway in Cancer

As previously mentioned, the L-proline metabolic pathway is a key target for anticancer therapy.[3] This pathway is essential for cancer cell proliferation and survival. The diagram below illustrates the central role of proline metabolism in cancer cells.

Caption: The L-proline metabolic pathway and its role in cancer cell survival and apoptosis.

Wnt/β-catenin and PI3K/Akt Signaling Pathways

The Wnt/β-catenin and PI3K/Akt signaling pathways are fundamental in regulating cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. While direct modulation of these pathways by this compound analogues is an area of active research, the broader class of pyrrole-containing compounds has been shown to interact with components of these cascades.

Caption: Simplified overview of the Wnt/β-catenin and PI3K/Akt signaling pathways.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the characterization of novel compounds. The following sections outline key in vitro and in vivo assays.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: A step-by-step workflow for the in vitro MTT assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of new compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo Neuroprotection Assay (Animal Models of Neurodegeneration)

Various animal models can be used to assess neuroprotective effects, such as models of Parkinson's disease (induced by MPTP or 6-OHDA) or Alzheimer's disease.

General Protocol:

-

Model Induction: Induce the neurodegenerative phenotype in the animal model.

-

Compound Treatment: Administer the test compound over a specified period.

-

Behavioral Assessment: Conduct behavioral tests to assess motor function, learning, and memory.

-

Histological and Biochemical Analysis: At the end of the study, collect brain tissue for histological examination (e.g., neuronal cell counts) and biochemical assays (e.g., measurement of neurotransmitter levels or oxidative stress markers).

Pharmacokinetics and ADMET Profiling

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early assessment of these properties is crucial in the drug discovery process.

Table 4: Key Pharmacokinetic and ADMET Parameters to Evaluate

| Parameter | Description | In Vitro Assay | In Silico Prediction |

| Solubility | The ability of a compound to dissolve in a solvent. | Kinetic/Thermodynamic Solubility Assays | Computational models |

| Permeability | The ability of a compound to cross biological membranes. | Caco-2, PAMPA assays | Lipinski's Rule of Five, PSA |

| Metabolic Stability | The susceptibility of a compound to metabolism by enzymes. | Liver microsome or hepatocyte stability assays | CYP450 metabolism prediction |

| Plasma Protein Binding | The extent to which a compound binds to plasma proteins. | Equilibrium dialysis, ultrafiltration | QSAR models |

| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. | In vivo animal studies | Combination of in silico and in vitro data |

| Toxicity | The potential of a compound to cause adverse effects. | Cytotoxicity assays, hERG assay | Ames test prediction, cardiotoxicity models |

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core structure allows for the generation of diverse libraries of analogues with a wide range of biological activities. The demonstrated antiproliferative, anti-inflammatory, and emerging neuroprotective properties of these compounds highlight their potential for addressing significant unmet medical needs. Future research should focus on comprehensive SAR studies to optimize potency and selectivity, detailed investigation of their mechanisms of action through signaling pathway analysis, and thorough in vivo evaluation of their efficacy, pharmacokinetics, and safety profiles. This integrated approach will be critical in advancing promising this compound analogues from preclinical discovery to clinical development.

References

- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]

The Synthetic Landscape of 2-Substituted 1-Pyrrolines: A Comprehensive Review

For researchers, scientists, and drug development professionals, the 1-pyrroline scaffold represents a privileged structural motif found in numerous natural products and pharmaceutically active compounds. The strategic introduction of substituents at the 2-position of this five-membered nitrogen-containing heterocycle is a key aspect in the development of novel chemical entities. This technical guide provides an in-depth review of the primary synthetic methodologies for accessing 2-substituted 1-pyrrolines, with a focus on key reaction classes, detailed experimental protocols, and a comparative analysis of their efficiencies.

This review categorizes the synthesis of 2-substituted 1-pyrrolines into several major strategies: cyclization reactions, transition-metal-catalyzed processes, formal cycloadditions, and methods involving organometallic reagents. Additionally, the biosynthesis of notable 2-substituted 1-pyrrolines is briefly discussed to provide a broader context.

Synthesis via Cyclization Reactions

Cyclization reactions represent a direct and widely employed approach for the construction of the 1-pyrroline ring. These methods often involve the intramolecular condensation of a linear precursor containing appropriately positioned functional groups.

A prominent example is the transition-metal-free cyclization of terminal alkynes with 2-azaallyls.[1][2] This method offers an efficient route to polysubstituted 1-pyrrolines under mild conditions, avoiding the use of heavy metal catalysts.[1][2] Another notable cyclization strategy involves the Michael addition of nitroalkanes to chalcones, followed by an in-situ reductive cyclization to yield substituted Δ¹-pyrrolines in high yields.[3][4]

Experimental Protocol: Transition-Metal-Free Cyclization of Terminal Alkynes with 2-Azaallyls

This procedure is adapted from the work described by Li, et al.[2]

Materials:

-

Terminal alkyne (1.0 equiv)

-

2-Azaallyl anion precursor (e.g., N-(diphenylmethylene)glycine t-butyl ester) (1.2 equiv)

-

Base (e.g., t-BuOK) (2.0 equiv)

-

Anhydrous solvent (e.g., THF)

Procedure:

-

To a solution of the 2-azaallyl anion precursor in anhydrous THF at 0 °C under an inert atmosphere, add the base portionwise.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add the terminal alkyne to the reaction mixture.

-

Monitor the reaction by TLC until completion.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted 1-pyrroline.

Transition-Metal-Catalyzed Syntheses

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 2-aryl-1-pyrrolines. A cascade C-H arylation/amination protocol using homoallylic primary amines as starting materials provides excellent regioselectivity and good yields.[5] This transformation is believed to proceed through a sequence of palladium-catalyzed Heck coupling, C-H amination, and tautomerization.[5]

Another significant transition-metal-catalyzed approach is the intramolecular cyclization of oxime esters with alkenes, which can be controlled to selectively produce dihydropyrroles.[3]

Quantitative Data for Selected Transition-Metal-Catalyzed Syntheses

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| Palladium | Homoallylic primary amine, Aryl halide | 2-Aryl-1-pyrroline | Good | [5] |

| Palladium | Oxime ester, 1,2-dialkylated alkene | Dihydropyrrole | Not specified | [3] |

Formal Cycloaddition Reactions

[4+1] annulation reactions provide an elegant pathway to multifunctionalized 1-pyrrolines. A notable example is the reaction of 2-alkyl-2H-azirines with diazocarbonyl compounds.[6][7] This one-pot approach involves the Rh(II)-catalyzed formation of a 4-alkyl-2-azabuta-1,3-diene intermediate, which then undergoes a DBU-promoted cyclization.[6][7] This method demonstrates good substrate tolerance and allows for the synthesis of 1-pyrrolines with ester groups at the C3 position.[6][7]

Visible light-promoted formal (3+2)-cycloaddition of 2H-azirines with enones under continuous flow conditions has also been reported as an efficient method for synthesizing trisubstituted Δ¹-pyrrolines.[4] This approach is notable for its short reaction times and good yields.[4]

Caption: [4+1] Annulation of 2-Alkyl-2H-azirines.

Syntheses Utilizing Organometallic Reagents

The addition of organometallic reagents to suitable precursors is a classical yet effective method for introducing substituents at the 2-position of the 1-pyrroline ring. A one-step synthesis of 2-aryl-1-pyrrolines involves the reaction of aromatic nitriles with a stabase-protected γ-aminoalkylmagnesium bromide.[8] The resulting adduct undergoes N-deprotection and spontaneous cyclization to afford the desired product in moderate to good yields.[8]

Experimental Protocol: Synthesis of 2-Aryl-1-pyrrolines from Arylnitriles

This protocol is based on the work of Keppens, De Kimpe, and Fonck.[8]

Materials:

-

Aromatic nitrile (1.0 equiv)

-

Stabase-protected γ-aminopropylmagnesium bromide (3.0 equiv)

-

Anhydrous diethyl ether

-

Potassium carbonate

-

Methanol

-

Aqueous oxalic acid

-

Sodium hydroxide

Procedure:

-

Prepare the Grignard reagent from 1-(3-bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane and magnesium turnings in anhydrous diethyl ether.

-

Add the aromatic nitrile to the Grignard reagent solution and stir.

-

After the reaction is complete, perform an N-deprotection step by adding potassium carbonate in methanol and refluxing the mixture. The resulting γ-amino imine will cyclize in situ.

-

Work up the reaction mixture with aqueous oxalic acid in a biphasic system with diethyl ether to remove the disilyl byproduct.

-

Basify the aqueous phase with sodium hydroxide pellets.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain the pure 2-aryl-1-pyrroline.

Quantitative Data for the Synthesis of 2-Aryl-1-pyrrolines from Arylnitriles

| Aryl Nitrile | Product | Yield (%) | Reference |

| Benzonitrile | 2-Phenyl-1-pyrroline | 81 | [8] |

| 4-Methylbenzonitrile | 2-(4-Methylphenyl)-1-pyrroline | 36 | [8] |

Biosynthesis of 2-Substituted 1-Pyrrolines

The biosynthesis of certain 2-substituted 1-pyrrolines is an area of significant interest, particularly in the context of flavor and fragrance chemistry. A prominent example is 2-acetyl-1-pyrroline, the key aroma compound in fragrant rice.[9][10][11] Its biosynthesis involves the non-enzymatic reaction of Δ¹-pyrroline with methylglyoxal.[9] The accumulation of Δ¹-pyrroline is a result of a deletion in the betaine aldehyde dehydrogenase 2 (BADH2) gene, which normally metabolizes the precursor, γ-aminobutyraldehyde (GABald).[9][10] The precursors for Δ¹-pyrroline in this pathway include proline, ornithine, and glutamate.[10][12]

Caption: Biosynthesis of 2-Acetyl-1-pyrroline.

Conclusion

The synthesis of 2-substituted 1-pyrrolines is a dynamic field of research with a diverse array of methodologies available to chemists. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Transition-metal-free cyclizations and formal cycloadditions offer elegant and efficient pathways, while palladium-catalyzed reactions provide excellent control over regioselectivity for aryl substitutions. Classical organometallic approaches remain valuable for their directness and scalability. Understanding these synthetic strategies is crucial for the continued development of novel compounds based on the 1-pyrroline scaffold for applications in medicinal chemistry and materials science.

References

- 1. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 1-pyrroline derivatives via cyclization of terminal alkynes with 2-azaallyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1-Pyrroline synthesis [organic-chemistry.org]

- 4. Synthesis of Δ1-Pyrrolines via Formal (3 + 2)-Cycloaddition of 2H-Azirines with Enones Promoted by Visible Light under Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Acetyl-1-Pyrroline Biosynthesis: from Fragrance to a Rare Metabolic Disease [opensciencepublications.com]

- 10. The genetics and biosynthesis of 2-acetyl-1-pyrroline in fragrant rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of 2-Acetyl-1-pyrroline in Fragrant Rice: Recent Insights into Agro-management, Environmental Factors, and Functional Genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System | Semantic Scholar [semanticscholar.org]

Initial Biological Screening of 5-Phenyl-3,4-dihydro-2H-pyrrole Derivatives: A Technical Guide

This guide provides a comprehensive overview of the initial biological screening of 5-phenyl-3,4-dihydro-2H-pyrrole derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of key experimental protocols, quantitative biological activity data, and insights into their potential mechanisms of action.

Introduction

The this compound core structure is a key pharmacophore found in numerous biologically active compounds. This scaffold, also known as a 2-aryl-1-pyrroline, has garnered considerable interest due to its presence in molecules exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The metabolic cycle of L-proline, which involves the 3,4-dihydro-2H-pyrrole-2-carboxylic acid intermediate, is crucial for cancer cell survival and proliferation, making this heterocyclic system an attractive target for the development of novel therapeutics.[1] This guide focuses on the preliminary in vitro evaluation of these derivatives to assess their potential as drug candidates.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of suitable precursors. For instance, 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole can be synthesized in a two-step process starting with the acylation of N-vinylpyrrolidin-2-one with 4-chlorobenzoyl chloride, followed by acid-catalyzed hydrolysis and cyclization.[2] Another versatile method for creating substituted 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves the Michael addition of [(diphenylmethylene)amino]acetonitrile to enones, followed by selective deprotection and in situ cyclization under acidic conditions.[3]

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Antiproliferative and Cytotoxicity Screening

A primary area of investigation for this class of compounds is their potential as anticancer agents. The initial screening typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | Ar¹ Substituent | Ar² Substituent | Cell Line | IC50 (µM) | Reference |

| trans-4a | Phenyl | Phenyl | A549 (Lung) | >100 | [1] |

| trans-4b | 4-Methoxyphenyl | Phenyl | A549 (Lung) | 85.3 | [1] |

| trans-4d | 4-Nitrophenyl | Phenyl | A549 (Lung) | 45.2 | [1] |

| 4d | 2-benzylamino-4,5-dimethylphenyl (on N-1) | - | LoVo (Colon) | ~50 (at 24h) | [4][5] |

| 4a | - | - | LoVo (Colon) | ~70 (at 24h) | [4][5] |

Note: The data suggests that electron-withdrawing groups on the aryl ring may enhance antiproliferative activity.[1] Direct data for a broader range of this compound derivatives is still emerging.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24 to 48 hours.[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Plot a dose-response curve to determine the IC50 value for each compound.[6]

Experimental Workflow for Cytotoxicity Screening:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Antimicrobial Activity Screening

Pyrrole derivatives have demonstrated promising activity against a range of microbial pathogens.[7][8] Initial screening for antimicrobial activity is often performed using the agar well diffusion method.

Data Presentation: Antimicrobial Activity

The following table presents the antimicrobial activity of some pyrrole derivatives, indicating their potential as antibacterial and antifungal agents. Data is presented as the diameter of the zone of inhibition in millimeters (mm) or as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound Class | Test Organism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |

| Pyrrole-thiazole derivatives | E. coli | 18-24 | - | [8] |

| S. aureus | 19-26 | - | [8] | |

| A. niger | 17-23 | - | [8] | |

| C. albicans | 18-25 | - | [8] | |

| 3-aryl-5H-pyrrolo[1,2-a]imidazole salts | S. aureus | - | 2-32 | [9] |

| E. coli | - | 8-64 | [9] | |

| C. neoformans | - | 4-64 | [9] |

Note: The presence of a 4-hydroxyphenyl ring in some derivatives appears to be beneficial for antifungal activity against C. albicans.[8] The antimicrobial activity of this compound derivatives specifically is an area for further investigation.

Experimental Protocol: Agar Well Diffusion Method

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the test compound is added. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Aseptically create wells in the inoculated agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-